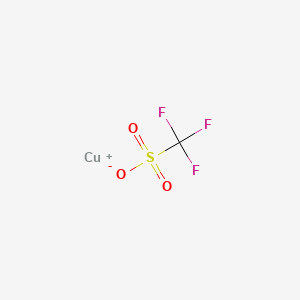

Copper(I) trifluoromethanesulfonate

Vue d'ensemble

Description

Copper(I) trifluoromethanesulfonate, known for its chemical formula CuOTf, is a copper(I) salt of trifluoromethanesulfonic acid. It is notable for its role in various chemical reactions due to its insolubility in water and the ability to form water-soluble complexes under certain conditions, such as with vinyl sulfonate anion (VS) (Suzuki, Noble, & Koval, 1997).

Synthesis Analysis

The copper and zinc copromoted trifluoromethylation using trifluoromethanesulfonic anhydride (Tf2O) as a trifluoromethylating reagent presents a novel approach for the synthesis of bromo(chloro)trifluoromethylated products in good yields. This method demonstrates the utility of CuX2 (X = Br, Cl) along with Zn powder in the presence of 2,2'-bipyridine (Yao, Tong, Xu, & Qing, 2020).

Molecular Structure Analysis

The first crystal structure of a copper(I) trifluoromethanesulphonate (cyclo)olefin complex, particularly the copper(I) triflate-cyclohexene, has been presented, showcasing tetrameric units interconnected by Cu---O---Cu bridges, leading to an infinite chain with a geometry intermediate between trigonal pyramidal and tetrahedral (Timmermans, Mackor, Spek, & Kojić-Prodić, 1984).

Chemical Reactions and Properties

Copper(I) trifluoromethanesulfonate is involved in various chemical reactions, including the copper-catalyzed trifluoromethylthiolation of styrene derivatives. This process is characterized by mild reaction conditions, good functional group tolerance, and excellent diastereoselectivity. Mechanistic studies suggest a radical process might be involved in this transformation (Chen et al., 2022).

Physical Properties Analysis

The insolubility of copper(I) trifluoromethanesulfonate in water, and its ability to form stable, water-soluble complexes with vinyl sulfonate anion (VS) under acidic conditions, reveal interesting aspects of its physical properties. The stability of these complexes is comparable to those containing excess chloride ion, highlighting its unique solubility and stability characteristics (Suzuki, Noble, & Koval, 1997).

Chemical Properties Analysis

The copper(I) trifluoromethanesulfonate complexes exhibit significant chemical reactivity, such as the ability to catalyze the C-C coupling of 3-hydroxyisoindolinones with various boronic acids. This showcases its efficiency as a catalyst in facilitating both inter- and intramolecular versions of C-C coupling reactions, marking an important aspect of its chemical properties (Rao & Rao, 2015).

Applications De Recherche Scientifique

Electrochemistry and Alkene Complexation

Copper(I) trifluoromethanesulfonate (CuOTf) demonstrates significant potential in electrochemistry and alkene complexation. It forms water-soluble complexes with vinyl sulfonate anion (VS), allowing for stable solutions even in acidic conditions. CuOTf shows reversible binding with alkenes such as ethylene, 1,3-butadiene, and 1-butene in aqueous solutions. This behavior indicates its potential for use in electrochemically modulated complexation-based separation processes (Suzuki, Noble, & Koval, 1997).

Catalysis in Organic Synthesis

Copper(II) trifluoromethanesulfonate catalyzes the amidation of cyclic ethers with iminoiodanes under mild conditions, leading to α-amidated products with high yields and selectivity. This catalytic activity is crucial for efficient synthesis of α,ω-amino alcohols (He, Yu, Zhang, & Xiao‐Qi Yu, 2007).

Copper-Catalyzed C-H Bond Activation

CuOTf is instrumental in metal-catalyzed C-H bond activation in alkyne π complexes. Studies show that copper(I) coordination to terminal alkynes enhances the rate of exchange of protium on carbon for deuterium, indicating a significant role in organic synthesis and molecular transformations (Hefner, Zizelman, Durfee, & Lewandos, 1984).

Copper-Catalyzed C(sp3)-OH Cleavage

Copper(II) trifluoromethanesulfonate effectively catalyzes the C-C coupling of 3-hydoxyisoindolinones with various boronic acids, facilitating the synthesis of aryl-, heteroaryl-, and alkenyl-substituted isoindolinones. This showcases its role in creating novel molecular structures (Rao & Rao, 2015).

Conversion of Fructose to Methyl Levulinate

Cu(II) trifluoromethanesulfonate serves as a Lewis acid catalyst in the alcoholysis of fructose to methyl levulinate, highlighting its importance in chemical transformations relevant to biofuel production (Dong Wen-sheng, 2013).

Propriétés

IUPAC Name |

copper(1+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYHGRUPNQLZHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(I) trifluoromethanesulfonate | |

CAS RN |

42152-44-3 | |

| Record name | Copper(I) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

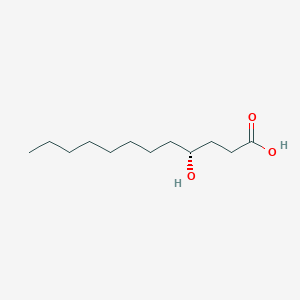

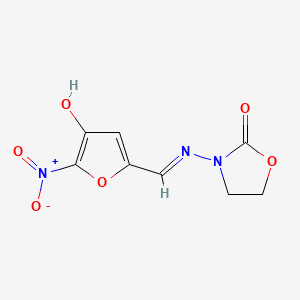

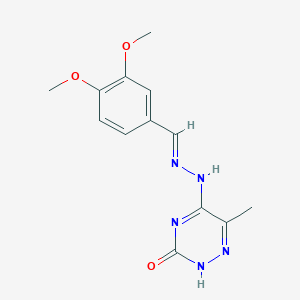

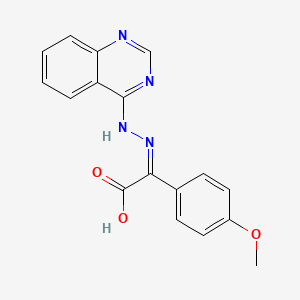

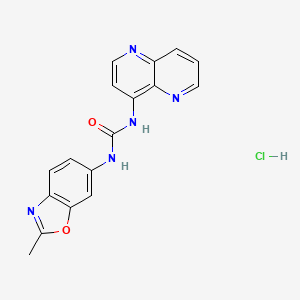

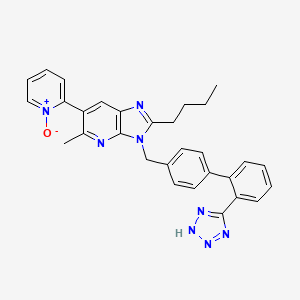

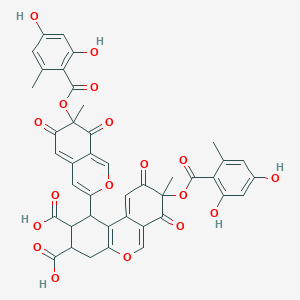

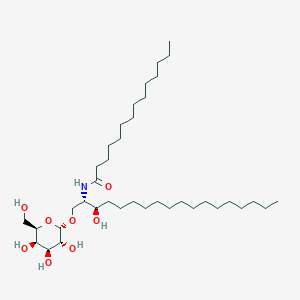

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-pyridin-4-ylmethylideneamino]-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide](/img/structure/B1240754.png)

![N-{4-[2-(7-Methanesulfonyl-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethyl]-cyclohexyl}-3-(5-methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B1240764.png)

![ethyl 3-[[4-[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B1240767.png)